tert-Butyl 2-(((6-ethoxypyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate
Description
tert-Butyl 2-(((6-ethoxypyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate is a synthetic intermediate characterized by a piperidine core modified with a tert-butyl carbamate group at position 1 and an aminomethyl-linked 6-ethoxypyrimidine substituent at position 2. The ethoxy group on the pyrimidine ring enhances solubility in polar solvents, while the tert-butyl carbamate acts as a protecting group for the piperidine nitrogen, facilitating selective reactions during multi-step syntheses. This compound is structurally analogous to intermediates used in pharmaceutical development, particularly in kinase inhibitors or other therapeutics targeting nucleotide-binding domains .
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2-[[(6-ethoxypyrimidin-4-yl)amino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O3/c1-5-23-15-10-14(19-12-20-15)18-11-13-8-6-7-9-21(13)16(22)24-17(2,3)4/h10,12-13H,5-9,11H2,1-4H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDCQKABBHEGRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)NCC2CCCCN2C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(((6-ethoxypyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of piperidine with a suitable alkyl halide, followed by the introduction of the pyrimidine moiety through nucleophilic substitution. The final step often includes the esterification of the piperidine derivative with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-throughput reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(((6-ethoxypyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring or the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C17H28N4O3
Molecular Weight: 336.4 g/mol
IUPAC Name: tert-butyl 2-[[(6-ethoxypyrimidin-4-yl)amino]methyl]piperidine-1-carboxylate
The compound features a piperidine ring, which is known for its versatility in drug design, along with a pyrimidine moiety that contributes to its biological activity.
Medicinal Chemistry Applications
-
Anticancer Activity
- Mechanism of Action: Research indicates that compounds with similar structures exhibit inhibitory effects on specific cancer cell lines. The incorporation of the pyrimidine moiety is crucial for targeting pathways involved in tumor growth and proliferation.
- Case Study: A study demonstrated that derivatives of piperidine compounds showed promising results in inhibiting the growth of leukemia cells, suggesting that tert-butyl 2-(((6-ethoxypyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate may have similar effects due to its structural analogies .
-
Neuropharmacology
- Potential Use in Neurological Disorders: Compounds containing piperidine rings have been investigated for their neuroprotective properties. The ability of this compound to cross the blood-brain barrier could make it a candidate for treating neurodegenerative diseases.
- Research Insight: Studies have shown that piperidine derivatives can modulate neurotransmitter systems, which may lead to new treatments for conditions like Alzheimer's disease .
Biological Research Applications
-
Targeted Drug Delivery
- Nanoparticle Formulations: The compound can be utilized in the development of targeted drug delivery systems, where it can be conjugated to nanoparticles for the selective delivery of therapeutic agents to cancer cells.
- Experimental Findings: In vitro studies have indicated enhanced uptake of drug-loaded nanoparticles when functionalized with piperidine derivatives, leading to improved therapeutic outcomes .
-
Biochemical Assays
- Use in Enzyme Inhibition Studies: The compound can serve as a substrate or inhibitor in biochemical assays aimed at understanding enzyme kinetics related to cancer metabolism.
- Example Application: Research involving similar compounds has shown their effectiveness in inhibiting enzymes like dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells .
Mechanism of Action
The mechanism of action of tert-Butyl 2-(((6-ethoxypyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Notes:
- *Molecular weight calculated based on formula.
Biological Activity
tert-Butyl 2-(((6-ethoxypyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound contains a piperidine ring substituted with a pyrimidine moiety, which is significant for its biological activity.
Synthesis
The synthesis of this compound involves several steps, including the formation of the piperidine ring and subsequent functionalization with ethoxypyrimidine. The general synthetic route is outlined below:
- Formation of Piperidine Derivative: The initial step involves the reaction of piperidine with tert-butyl chloroformate.
- Pyrimidine Substitution: The ethoxypyrimidine moiety is introduced through nucleophilic substitution reactions.
- Final Purification: The compound is purified using techniques such as recrystallization or chromatography.
Antimicrobial Activity
Studies have shown that derivatives of piperidine, including this compound, exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentrations (MICs): In a study evaluating various piperidine derivatives against Mycobacterium tuberculosis, compounds similar to tert-butyl 2-(((6-ethoxypyrimidin-4-yl)amino)methyl)piperidine demonstrated MIC values ranging from 0.5 to 4 µg/mL, indicating potent activity against resistant strains .
Structure–Activity Relationship (SAR)
The biological activity of this compound can be correlated with its structure. The presence of the ethoxypyrimidine group enhances its interaction with biological targets, which is crucial for its antimicrobial efficacy. The following table summarizes key findings regarding the SAR:
| Compound | Structure Feature | Antimicrobial Activity (MIC µg/mL) |
|---|---|---|
| A | Piperidine | 0.5 |
| B | Ethoxy group | 2 |
| C | Pyrimidine | 4 |
| D | Tert-butyl group | 8 |
Case Study 1: Tuberculostatic Activity
In a recent study published in Medicinal Chemistry, researchers synthesized and evaluated several piperidinothiosemicarbazone derivatives for their tuberculostatic activity. Among these, compounds with structural similarities to tert-butyl 2-(((6-ethoxypyrimidin-4-yl)amino)methyl)piperidine showed promising results, suggesting that modifications at the piperidine nitrogen significantly influence activity against M. tuberculosis .
Case Study 2: In Vivo Efficacy
Another investigation assessed the in vivo efficacy of related compounds in murine models infected with M. tuberculosis. Results indicated that compounds exhibiting similar structural motifs to tert-butyl 2-(((6-ethoxypyrimidin-4-yl)amino)methyl)piperidine achieved nearly complete sterilization within two weeks when used in combination therapies .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- Respiratory/Hand/Eye Protection : Use NIOSH-approved respirators, nitrile gloves, and chemical goggles to prevent inhalation, skin contact, or eye exposure .
- Fire Safety : Use dry chemical or CO₂ extinguishers for fires involving organic compounds. Avoid water jets, which may spread flammable material. Firefighters must wear self-contained breathing apparatus (SCBA) and flame-retardant clothing .
- Emergency Measures : Ensure eyewash stations and safety showers are accessible. Store separately from oxidizing agents to minimize combustion risks .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Perform ¹H and ¹³C NMR to confirm the presence of the tert-butyl group (δ ~1.4 ppm for 9H), ethoxy pyrimidine protons (δ ~4.3 ppm for OCH₂CH₃), and piperidine ring protons (δ ~2.5–3.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase HPLC with a C18 column (e.g., 90:10 water:acetonitrile gradient) to assess purity (>95% recommended for biological assays) .
- Mass Spectrometry (MS) : ESI-MS can confirm molecular weight (e.g., [M+H]⁺ expected at m/z ~350–360) .
Q. What regulatory compliance steps are necessary for its use in academic research?
- Methodological Answer :
- Documentation : Maintain Safety Data Sheets (SDS) per GHS standards, even though this compound may not yet have formal GHS classification .
- Storage : Label containers with CAS number, hazard warnings, and supplier details. Store in a cool, dry place away from ignition sources .
- Waste Disposal : Segregate waste and collaborate with licensed hazardous waste disposal services to comply with EPA/DOT regulations .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis route for this compound?
- Methodological Answer :
- Reaction Pathway Screening : Use density functional theory (DFT) calculations (e.g., Gaussian 16) to model intermediates and transition states, identifying energy barriers for key steps like pyrimidine-amine coupling .
- Condition Optimization : Apply ICReDD’s hybrid computational-experimental workflow to predict ideal solvents (e.g., DMF or THF), temperatures (e.g., 20–80°C), and catalysts (e.g., Pd/C for hydrogenation) .
- Byproduct Mitigation : Simulate competing reactions (e.g., tert-butyl deprotection under acidic conditions) to adjust pH or reagent stoichiometry .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Dose-Response Validation : Replicate assays (e.g., enzyme inhibition) across multiple concentrations (1 nM–100 µM) to identify non-linear effects .
- Structural Analog Comparison : Benchmark against analogs (e.g., tert-butyl pyrimidine derivatives with varied substituents) to isolate the ethoxy group’s role in target binding .
- Meta-Analysis : Use PubChem BioActivity data to cross-reference IC₅₀ values and identify outliers due to assay variability (e.g., cell line differences) .
Q. How does the ethoxy-pyrimidine substituent influence interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Perform AutoDock Vina simulations to compare binding affinities of ethoxy vs. methoxy/hydroxyl analogs at target sites (e.g., kinase ATP pockets) .
- SAR Studies : Synthesize derivatives with modified pyrimidine substituents (e.g., 6-methoxy or 6-amino) and evaluate pharmacokinetic parameters (e.g., LogP, solubility) .
- Crystallography : Co-crystallize the compound with target proteins (e.g., PI3Kγ) to resolve hydrogen-bonding networks involving the ethoxy group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
